MIF Tautomerase Inhibition: Ibudilast vs. Standard Antagonist ISO-1
Ibudilast demonstrates potent inhibition of MIF tautomerase activity, a key pro-inflammatory cytokine target. In a dopachrome tautomerase assay, ibudilast exhibited an IC50 of 9.5 ± 5.6 μM, which is comparable to the standard MIF antagonist ISO-1 (IC50 = 6.2 ± 3.8 μM) [1]. This establishes ibudilast as a validated MIF inhibitor, a mechanism not shared by other PDE4 inhibitors like roflumilast or apremilast [2].
| Evidence Dimension | MIF tautomerase activity inhibition |
|---|---|
| Target Compound Data | IC50 = 9.5 ± 5.6 μM |
| Comparator Or Baseline | ISO-1 (standard MIF antagonist): IC50 = 6.2 ± 3.8 μM |
| Quantified Difference | No statistically significant difference (p > 0.05); IC50 values are comparable. |
| Conditions | Dopachrome tautomerase assay |
Why This Matters
This provides a quantitative basis for selecting ibudilast over standard PDE4 inhibitors for research targeting MIF-mediated pathways, as other PDE4 inhibitors lack this activity.
- [1] Sumaiya K, Ponnusamy L, Natarajaseenivasan K, Shanmughapriya S. Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis. Microb Pathog. 2022;173(Pt A):105786. View Source
- [2] Cho Y, Crichlow GV, Vermeire JJ, Leng L, Du X, Hodsdon ME, et al. Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast. Proc Natl Acad Sci U S A. 2010;107(25):11313-8. View Source
